molecular formula C11H22ClNO B1463390 3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride CAS No. 1185297-60-2

3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1463390
CAS No.: 1185297-60-2
M. Wt: 219.75 g/mol
InChI Key: RQBSLFVSHFYSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride is a substituted piperidine derivative with systematic nomenclature reflecting its structural complexity. The compound’s IUPAC name is 3-(3-methylbut-2-enoxymethyl)piperidine hydrochloride , while its CAS registry number is 1185297-60-2 . Alternative synonyms include 3-{[(3-methylbut-2-en-1-yl)oxy]methyl}piperidine hydrochloride and 3-(((3-Methylbut-2-en-1-yl)oxy)methyl)piperidine hydrochloride.

The molecular formula is C₁₁H₂₂ClNO , with a molecular weight of 219.75 g/mol . Key structural features include:

  • A piperidine ring substituted at the 3-position.
  • A methyleneoxy (-CH₂-O-) linker.
  • A 3-methyl-2-butenyl group (prenyl derivative) as the ether substituent.
Property Value
Molecular Formula C₁₁H₂₂ClNO
Molecular Weight 219.75 g/mol
SMILES Notation CC(=CCOCC1CCCNC1)C.Cl
InChI Key RQBSLFVSHFYSIR-UHFFFAOYSA-N

The SMILES string highlights the branched alkenyl group (CC(=CCO...)) and the protonated piperidine nitrogen (.Cl).

Historical Development and Discovery Context

The compound was first reported in 2010 , as evidenced by its PubChem creation date (July 26, 2010). Its synthesis aligns with broader trends in medicinal chemistry focused on piperidine-based scaffolds , which are prevalent in pharmaceuticals targeting neurological and metabolic disorders.

Key milestones in its development include:

  • Patent filings (e.g., CN103458684A) describing its utility in microencapsulation technologies for controlled-release agrochemicals.
  • Use as an intermediate in orexin receptor agonist research, highlighting potential applications in sleep disorder therapeutics.
  • Inclusion in combinatorial libraries for structure-activity relationship (SAR) studies of substituted piperidines.

Synthetic routes typically involve nucleophilic substitution (e.g., alkylation of piperidine derivatives) or etherification of prenyl alcohols with chloromethyl-piperidine precursors. For example, the parent amine (CID 45075299) is reacted with hydrochloric acid to yield the hydrochloride salt.

Structural Relationship to Piperidine Derivatives

Piperidine derivatives are characterized by their six-membered saturated nitrogen heterocycle. This compound distinguishes itself through:

  • Substitution Pattern : The 3-position bears a methyleneprenyloxy group , a rarity among piperidine pharmaceuticals.
  • Electron Distribution : The ether oxygen and alkenyl group create an electron-rich region, enhancing hydrogen-bonding potential and lipophilicity .

Comparative analysis with related structures:

  • Simple Piperidine : Lacks substituents, limiting pharmacological utility.
  • 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride : Positional isomer with distinct steric and electronic profiles.
  • 3-(3-Methylbut-2-en-1-yl)piperidine : Neutral analog lacking the hydrochloride counterion.

The branched alkenyl group introduces steric hindrance, potentially reducing metabolic degradation compared to linear-chain analogs. This feature is critical in agrochemical formulations, where environmental persistence is desirable.

Structural Influence on Reactivity

  • Ether Linkage : Facilitates hydrolytic stability under acidic conditions.
  • Tertiary Amine : Enhances water solubility when protonated, as in the hydrochloride salt.
  • Alkenyl Group : Participates in Diels-Alder reactions or radical cross-coupling , enabling further functionalization.

This structural versatility positions the compound as a valuable intermediate in synthetic organic chemistry and drug discovery.

Properties

IUPAC Name

3-(3-methylbut-2-enoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-10(2)5-7-13-9-11-4-3-6-12-8-11;/h5,11-12H,3-4,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBSLFVSHFYSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOCC1CCCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-60-2
Record name Piperidine, 3-[[(3-methyl-2-buten-1-yl)oxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reductive Cyclization of 3-Aminopiperidin-2-one Hydrochloride

A well-documented method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent to yield (R)-3-aminopiperidine dihydrochloride. Key parameters include:

  • Reagents : LiAlH4 (1.0–2.5 equivalents), (R)-3-aminopiperidin-2-one hydrochloride
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : Initial addition at 10–45°C, followed by heating at 45–70°C
  • Isolation : Filtration of the reaction mixture to obtain the dihydrochloride salt

This method is scalable, with reported batch sizes exceeding kilograms, and produces high-purity piperidine intermediates suitable for further functionalization.

Alternative Cyclization via Metal Aluminosilicate Catalysts

For related piperidine derivatives such as 3-methylpiperidine, catalytic cyclization of 2-methyl-1,5-diaminopentane over metal aluminosilicate molecular sieves (e.g., copper, palladium, manganese catalysts) under ammonia atmosphere at 300–400°C has been reported. Although this method is more relevant to methyl-substituted piperidines, it demonstrates catalytic cyclization principles that could be adapted for piperidine core synthesis.

Formation of the Hydrochloride Salt

The final step converts the free base 3-(3-methylbut-2-enoxymethyl)piperidine into its hydrochloride salt to enhance stability and solubility.

  • Procedure : The free base is treated with an equimolar amount of concentrated hydrochloric acid in an appropriate solvent such as methanol or ethereal solvent.
  • Conditions : Typically performed at 0–25°C to control crystallization and purity.
  • Isolation : The hydrochloride salt precipitates and is collected by filtration, followed by drying under vacuum.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Solvent Temperature (°C) Yield/Notes
1 Reduction of 3-aminopiperidin-2-one hydrochloride LiAlH4 (1.0–2.5 eq), THF Tetrahydrofuran 10–70 High yield, scalable to kg batches
2 Etherification (Williamson) 3-methyl-2-butenyl halide, NaH or K2CO3 DMF or DMSO 25–60 Selective ether formation
3 Salt formation HCl (conc.), methanol or ether Methanol/ether 0–25 Precipitation of hydrochloride salt

Research Findings and Optimization Notes

  • The reduction step using LiAlH4 is sensitive to temperature and stoichiometry; excess hydride can lead to side reactions, while insufficient amounts reduce yield.
  • Etherification benefits from dry, aprotic solvents to prevent hydrolysis of the alkylating agent and to promote nucleophilicity of the hydroxyl group.
  • The hydrochloride salt formation improves compound handling and is essential for pharmaceutical applications due to enhanced solubility and stability.
  • No direct literature specifically details the synthesis of 3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride; however, the above methods are extrapolated from closely related piperidine derivatives and etherification chemistry.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Halogenated compounds in the presence of a base, such as sodium hydroxide, in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of new substituted piperidine compounds.

Scientific Research Applications

3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride
  • Molecular Formula: C₁₁H₂₂ClNO
  • Molecular Weight : 219.75 g/mol
  • CAS Number : 1185297-60-2
  • Purity : ≥95% (as per supplier specifications)

Structural Features :
This compound consists of a piperidine ring substituted at the 3-position with an oxymethyl group linked to a 3-methyl-2-butenyl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents.

No direct pharmacological applications are reported, unlike structurally related compounds in the paroxetine family.

Positional Isomers: 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride

  • Key Differences: Substituent Position: The oxymethyl group is at the 4-position on the piperidine ring instead of the 3-position . Molecular Formula: Identical (C₁₁H₂₂ClNO) but with distinct stereochemical properties due to positional isomerism .
Parameter Target Compound (3-position) 4-Position Isomer
CAS Number 1185297-60-2 1185178-18-0
Melting Point Not reported Not reported
Pharmacological Role None specified None specified

Paroxetine-Related Piperidine Derivatives

Paroxetine hydrochloride (an SSRI antidepressant) and its analogs share structural similarities but feature complex aromatic substituents:

Example 1: USP Paroxetine Related Compound A
  • Structure : 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)piperidine hydrochloride .
  • Molecular Weight : 347.84 g/mol .
  • Key Feature : The benzodioxol and methoxyphenyl groups enhance serotonin reuptake inhibition, a property absent in the target compound .
Example 2: USP Paroxetine Related Compound B
  • Structure : 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride .
  • Molecular Weight : 365.83 g/mol (hemihydrate) .
  • Comparison : Bulkier substituents increase molecular weight and lipophilicity, critical for blood-brain barrier penetration in antidepressants .
Parameter Target Compound Paroxetine Related Compound A
Substituents 3-Methyl-2-butenyl Benzodioxol + methoxyphenyl
Molecular Weight 219.75 347.84
Pharmacological Role Lab chemical SSRI intermediate

Halogenated Piperidine Derivatives

Example: 3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine Hydrochloride
  • Molecular Formula: C₁₃H₁₈Cl₂FNO
  • Molecular Weight : 294.19 g/mol .

Functional Group Variations

Example: 3-[(Phenylsulfonyl)methyl]piperidine Hydrochloride
  • Molecular Formula: C₁₂H₁₈ClNO₂S
  • Molecular Weight : 275.79 g/mol .
  • Key Feature : The sulfonyl group introduces strong electron-withdrawing effects, altering solubility and reactivity compared to the target compound’s ether linkage .

Biological Activity

3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring, suggests potential biological activities that merit detailed investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₅ClN
  • Molecular Weight : 201.70 g/mol

The presence of the piperidine moiety is significant as it is known to interact with various biological targets, including receptors and enzymes.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, influencing downstream signaling pathways. Notably, compounds with similar structures have shown affinity for histamine receptors and sigma receptors, suggesting potential applications in pain management and neurological disorders .

1. Receptor Binding Studies

Research indicates that derivatives of piperidine can exhibit significant binding affinity to histamine H3 receptors and sigma receptors. For example, studies on related compounds have shown Ki values below 100 nM for H3 receptors, indicating strong binding capabilities . This suggests that this compound could possess similar affinities.

2. Therapeutic Applications

The compound has been investigated for its potential therapeutic effects in various conditions:

  • Pain Management : Dual receptor ligands targeting H3 and sigma receptors have been studied for their antinociceptive properties, indicating that this compound may have applications in treating nociceptive and neuropathic pain .
  • Anti-inflammatory Effects : Like other piperidine derivatives, it may exhibit anti-inflammatory properties, potentially through modulation of inflammatory cytokines .

Case Studies

Several studies highlight the biological effects of compounds structurally related to this compound:

  • Study on Pain Relief : A study demonstrated that piperidine-based ligands showed significant antinociceptive activity in animal models, suggesting potential for developing new analgesics .
  • Anti-inflammatory Activity : In vitro assays revealed that related compounds could inhibit the release of pro-inflammatory cytokines, supporting their use in inflammatory conditions .

Data Tables

Biological Activity Observed Effects Reference
Receptor BindingHigh affinity for H3 and sigma receptors
Pain ManagementAntinociceptive effects in vivo
Anti-inflammatoryInhibition of cytokine release

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as alkylation of a piperidine core with 3-methyl-2-butenyl ether derivatives. Key steps include:

  • Intermediate formation : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate nucleophilic substitution .
  • Purification : Column chromatography or recrystallization to isolate intermediates.
  • Characterization : Confirm intermediates via 1^1H/13^13C NMR, LC-MS, and elemental analysis. For example, a related piperidine derivative (CAS 1172900-86-5) was validated using LC/MS ([M+H]+=312.4amu[M+H]^+ = 312.4 \, \text{amu}) and NMR .

Q. How should stability and reactivity be assessed during storage and handling?

  • Guidelines :

  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or oxidation. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Stability testing : Monitor via accelerated degradation studies (e.g., exposure to heat, light, or humidity) and analyze using HPLC to detect decomposition products .

Q. What analytical techniques are critical for confirming purity and structural integrity?

  • Protocol :

  • Purity : HPLC with UV detection (e.g., 206 nm) to quantify impurities; ensure ≥98% purity for pharmacological studies .
  • Structural validation : 1^1H NMR to identify characteristic peaks (e.g., piperidine ring protons at δ 2.5–3.5 ppm, olefinic protons from the 3-methyl-2-butenyl group at δ 5.0–5.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for piperidine derivatives?

  • Approach :

  • Comparative analysis : Cross-reference GHS classifications from multiple sources (e.g., Japanese NITE data vs. OSHA HCS) .
  • In vitro assays : Perform acute toxicity testing (e.g., zebrafish embryo models) to validate ecotoxicological claims .
  • Case study : A related compound, 3-(2-Methylphenoxy)piperidine hydrochloride, showed discrepancies in skin corrosion data, resolved via OECD Guideline 404 testing .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Recommendations :

  • Catalyst selection : Use Pd/C for hydrogenation steps to reduce byproducts .
  • Process controls : Monitor reaction temperature and pH rigorously; for example, maintaining pH >10 during alkylation prevents undesired side reactions .
  • Impurity profiling : Use UPLC-MS to identify and quantify byproducts (e.g., oxidation of the 3-methyl-2-butenyl group) .

Q. How can computational methods predict structure-activity relationships (SAR) for pharmacological applications?

  • Framework :

  • Molecular docking : Screen against targets like serotonin transporters (SERT) or opioid receptors, leveraging piperidine’s role in antidepressants (e.g., paroxetine analogs) .
  • QSAR modeling : Use descriptors like logP and hydrogen bond donor/acceptor counts to predict bioavailability. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride (logP = 2.1) showed enhanced CNS penetration .

Q. What protocols ensure ecological safety during disposal of piperidine derivatives?

  • Best practices :

  • Biodegradation studies : Assess soil mobility and persistence using OECD 301F (ready biodegradability) tests .
  • Waste treatment : Neutralize acidic byproducts with sodium bicarbonate before incineration at licensed facilities .

Methodological Challenges and Solutions

Q. How are spectral data discrepancies addressed for structurally complex analogs?

  • Case example : For (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride, overlapping NMR peaks were resolved using 2D-COSY and HSQC experiments .

Q. What experimental designs mitigate risks in handling hygroscopic or reactive intermediates?

  • Precautions :

  • Glovebox use : For moisture-sensitive steps (e.g., Grignard reactions) .
  • Real-time monitoring : FTIR to track reactive intermediates (e.g., epoxides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.